

# In-Depth Technical Guide: 6-(4-Hydroxyphenyl)hexanoic Acid (CAS 6952-35-8)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 6-(4-Hydroxyphenyl)hexanoic acid

Cat. No.: B014884

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **6-(4-Hydroxyphenyl)hexanoic acid** (CAS 6952-35-8), a molecule of interest in various scientific domains. This document collates available physicochemical data, explores its potential applications, and outlines relevant experimental contexts.

## Core Physicochemical Properties

Quantitative data for **6-(4-Hydroxyphenyl)hexanoic acid** is summarized below. It is important to note that while some properties have been computationally predicted, experimental data for key physical characteristics remain to be definitively published in readily accessible literature.

Property	Value	Source
Molecular Formula	C <sub>12</sub> H <sub>16</sub> O <sub>3</sub>	PubChem[1]
Molecular Weight	208.25 g/mol	PubChem[1]
CAS Number	6952-35-8	PubChem[1]
IUPAC Name	6-(4-hydroxyphenyl)hexanoic acid	PubChem[1]
XLogP3 (Computed)	2.9	PubChem[1]
Hydrogen Bond Donor Count	2	PubChem[1]
Hydrogen Bond Acceptor Count	3	PubChem[1]
Rotatable Bond Count	6	ECHEMI[2]
Exact Mass	208.109944368	PubChem[1]
Monoisotopic Mass	208.109944368	PubChem[1]

Note: Experimental values for melting point, boiling point, aqueous solubility, and pKa are not readily available in the searched scientific literature. Researchers are advised to determine these properties experimentally for their specific applications.

## Potential Applications and Research Directions

While direct and extensive research on **6-(4-Hydroxyphenyl)hexanoic acid** is limited, the structural motif of a hydroxyphenylalkanoic acid is present in numerous biologically active molecules. This suggests several potential avenues for investigation and application in drug discovery and chemical biology.

### Antimicrobial and Anticancer Research

Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated notable antibacterial and antifungal properties, including activity against multidrug-resistant pathogens. [3] Furthermore, these compounds have been investigated for their anticancer activities, with some derivatives showing the ability to reduce cancer cell viability and migration.[4] The shared

4-hydroxyphenyl moiety suggests that **6-(4-hydroxyphenyl)hexanoic acid** could serve as a valuable scaffold or starting material for the synthesis of novel antimicrobial and anticancer agents.

## Modulation of Nuclear Receptors

Compounds with a similar structural backbone, specifically 6-oxo-4-phenyl-hexanoic acid derivatives, have been identified as inverse agonists of the Retinoic acid receptor-related orphan nuclear receptor gamma t (RORyt).[5] RORyt is a key transcription factor involved in the differentiation of Th17 cells, which play a crucial role in autoimmune diseases. This suggests that **6-(4-Hydroxyphenyl)hexanoic acid** could be a starting point for the design and synthesis of novel RORyt modulators for the potential treatment of inflammatory and autoimmune disorders.

## Building Block for Chemical Synthesis

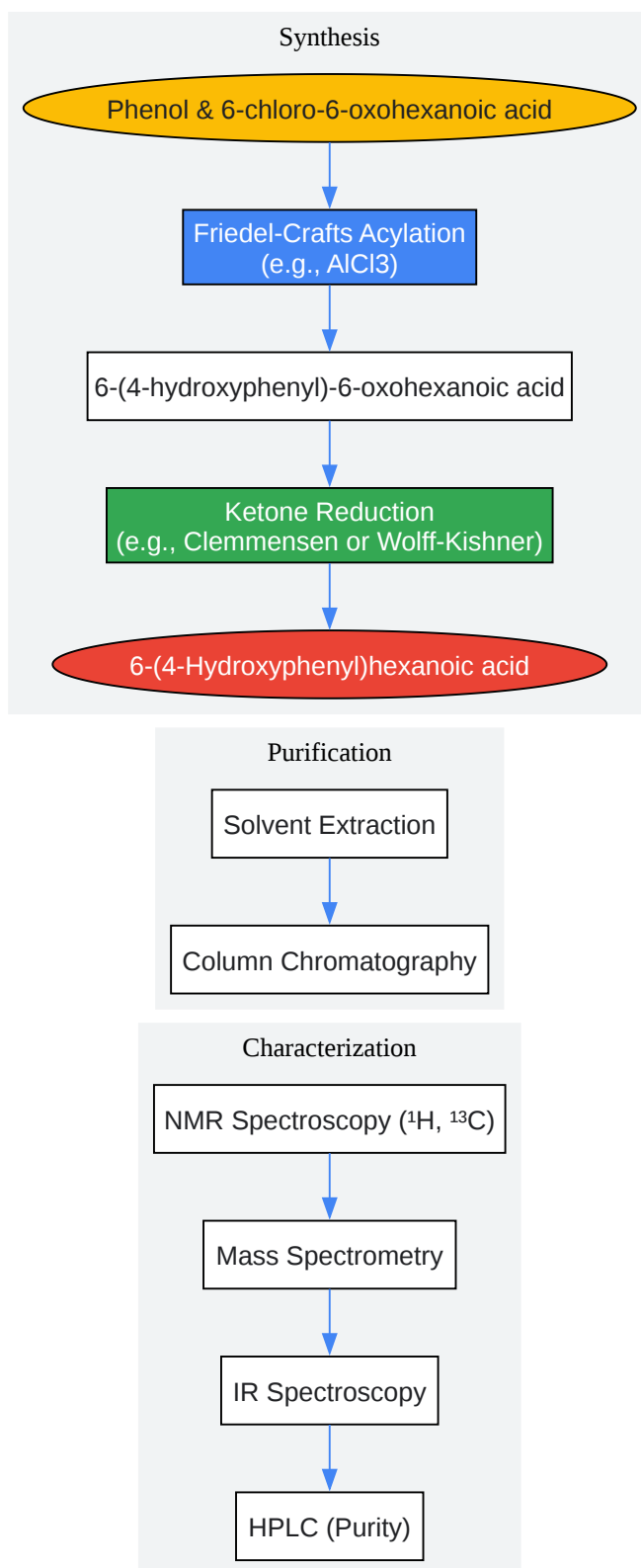
The bifunctional nature of **6-(4-Hydroxyphenyl)hexanoic acid**, possessing both a carboxylic acid and a phenolic hydroxyl group, makes it a versatile building block in organic synthesis. It can be utilized in the construction of more complex molecules, including polymers, esters, and amides with potential applications in materials science and medicinal chemistry.

## Experimental Protocols and Characterization

Detailed, peer-reviewed experimental protocols for the synthesis and purification of **6-(4-Hydroxyphenyl)hexanoic acid** are not extensively documented in readily available literature. However, general synthetic strategies for related compounds can be adapted.

## Synthesis Workflow

A plausible synthetic route could involve the Friedel-Crafts acylation of phenol with a suitable six-carbon difunctional electrophile, followed by reduction of the resulting ketone. The workflow for such a synthesis and subsequent characterization is depicted below.



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Caption: General workflow for the synthesis, purification, and characterization of **6-(4-Hydroxyphenyl)hexanoic acid**.

## Analytical Characterization

Standard analytical techniques would be employed to confirm the structure and purity of the synthesized compound. These include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR to elucidate the chemical structure.
- Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
- Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the hydroxyl (-OH) and carboxylic acid (C=O) stretches.
- High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

## Safety and Handling

Based on GHS classifications from available sources, **6-(4-Hydroxyphenyl)hexanoic acid** is considered to be an irritant.[\[1\]](#)

- Hazard Statements:
  - H315: Causes skin irritation.[\[1\]](#)
  - H319: Causes serious eye irritation.[\[1\]](#)
  - H335: May cause respiratory irritation.[\[1\]](#)
- Precautionary Statements:
  - Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

- Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.
- Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Researchers should always consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and up-to-date safety information.

## Conclusion

**6-(4-Hydroxyphenyl)hexanoic acid** is a chemical compound with potential for further exploration in drug discovery and as a synthetic building block. While there is a scarcity of published experimental data on its specific physicochemical properties, its structural relationship to known bioactive molecules suggests promising avenues for research, particularly in the development of novel antimicrobial, anticancer, and anti-inflammatory agents. Future work should focus on the experimental determination of its core physical properties and the exploration of its biological activities to fully realize its scientific potential.

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## References

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Address: 3281 E Guasti Rd  
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